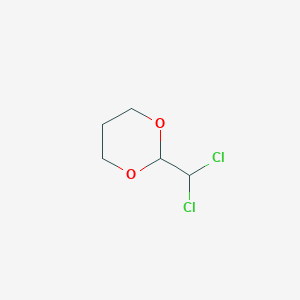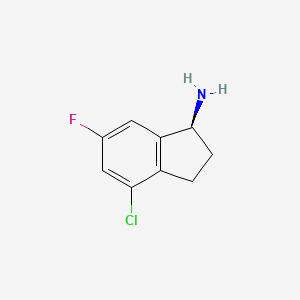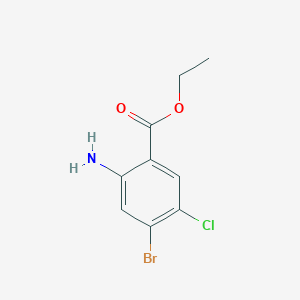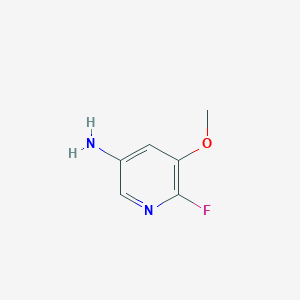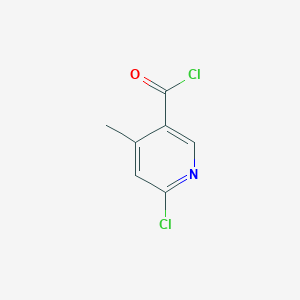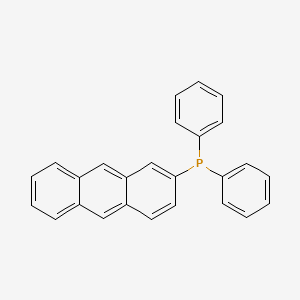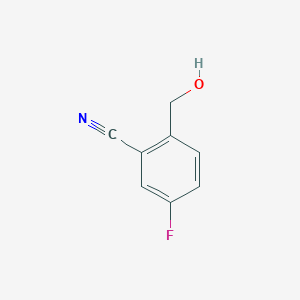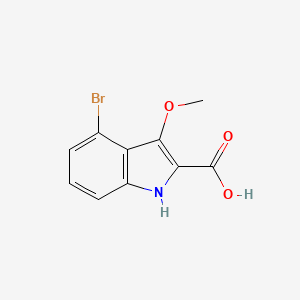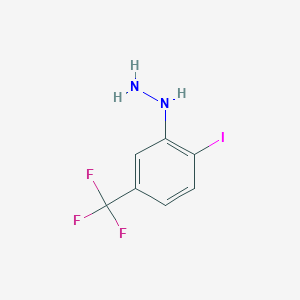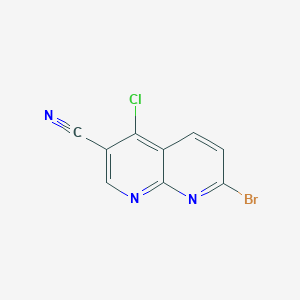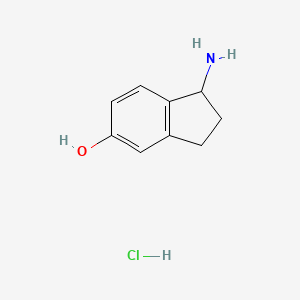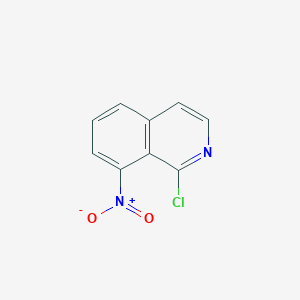
1-Methylurea hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylurea hydrochloride is a chemical compound with the molecular formula CH₆ClN₂O. It is a derivative of urea, where one of the hydrogen atoms is replaced by a methyl group. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties.
Vorbereitungsmethoden
1-Methylurea hydrochloride can be synthesized through several methods. One common synthetic route involves the nucleophilic addition of methylamine to potassium isocyanate in water, without the use of organic co-solvents . This method is efficient and environmentally friendly, making it suitable for large-scale production. Industrial production methods often involve similar nucleophilic addition reactions, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
1-Methylurea hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form simpler compounds.
Substitution: this compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-Methylurea hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-Methylurea hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in nucleophilic addition reactions. The pathways involved in its reactions depend on the specific conditions and the presence of other reagents. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Vergleich Mit ähnlichen Verbindungen
1-Methylurea hydrochloride can be compared with other similar compounds, such as:
Eigenschaften
Molekularformel |
C2H7ClN2O |
|---|---|
Molekulargewicht |
110.54 g/mol |
IUPAC-Name |
methylurea;hydrochloride |
InChI |
InChI=1S/C2H6N2O.ClH/c1-4-2(3)5;/h1H3,(H3,3,4,5);1H |
InChI-Schlüssel |
LHHACTKLABTCQF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



